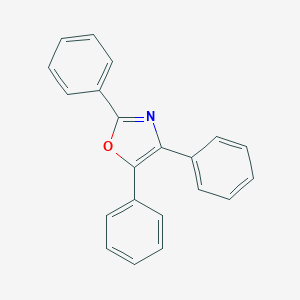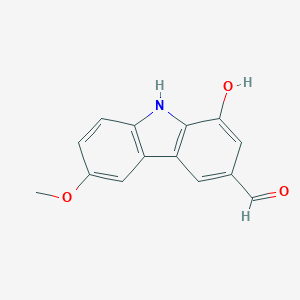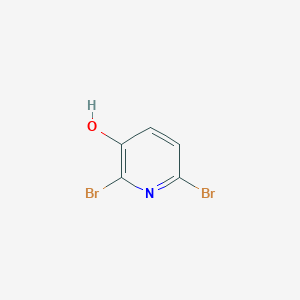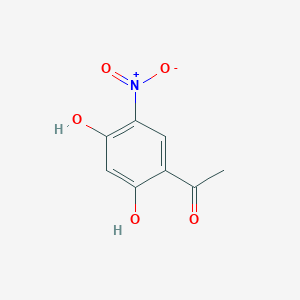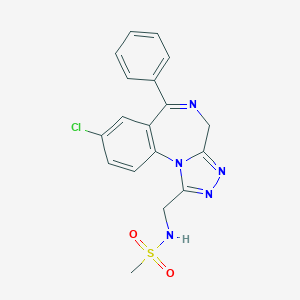
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and stress. It may also modulate the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been found to have anxiolytic effects, reducing anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety properties, making it a valuable compound for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-. One potential direction is to further investigate its mechanism of action, which may help to identify additional therapeutic applications. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in humans, which may ultimately lead to its use as a therapeutic agent.
Synthesemethoden
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can be synthesized using a variety of methods. One such method involves the reaction of 8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-1-carbaldehyde with N-methylmethanesulfonamide in the presence of a base. The resulting product is Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has shown promise in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
117267-39-7 |
|---|---|
Molekularformel |
C18H16ClN5O2S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H16ClN5O2S/c1-27(25,26)21-11-17-23-22-16-10-20-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17/h2-9,21H,10-11H2,1H3 |
InChI-Schlüssel |
KSNNDEIZYKVHAK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Kanonische SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Andere CAS-Nummern |
117267-39-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




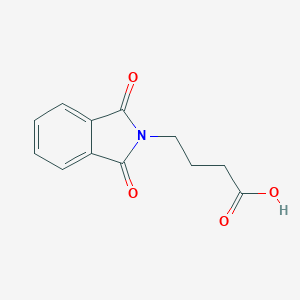
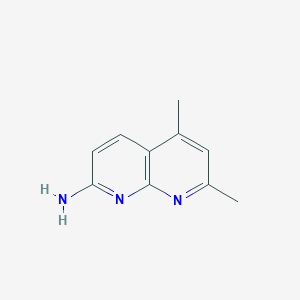

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

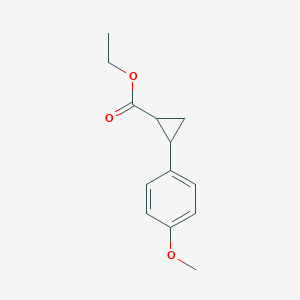
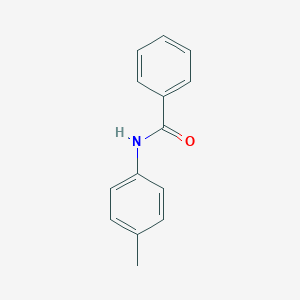
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
